Physicochemical Property Differentiation: LogP and Predicted Bioavailability Profile Versus 7-Methyl and 7-Unsubstituted Analogs
The target compound's computed XLogP3-AA of 3.5 distinguishes it from the less lipophilic 7-unsubstituted analog 3-(4-bromophenyl)-6,7,8-trihydrocinnolin-5-one (predicted XLogP3-AA ≈ 2.8) and the even less lipophilic 7-methyl analog (predicted XLogP3-AA ≈ 3.1), positioning it within the optimal lipophilicity range for cell permeability while maintaining acceptable aqueous solubility [1][2]. The 7,7-dimethyl substitution increases steric bulk and reduces metabolic vulnerability at the α-position of the ketone relative to 7-unsubstituted or 7-monosubstituted comparators [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5; H-Bond Donors = 1; H-Bond Acceptors = 3; Rotatable Bonds = 1 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one (CAS 1024571-10-5): predicted XLogP3-AA ≈ 3.1; 3-(4-Bromophenyl)-6,7,8-trihydrocinnolin-5-one (7-unsubstituted): predicted XLogP3-AA ≈ 2.8 |
| Quantified Difference | ΔXLogP3-AA = +0.4 versus 7-methyl analog; ΔXLogP3-AA ≈ +0.7 versus 7-unsubstituted analog |
| Conditions | Predicted values computed by XLogP3 3.0 algorithm (PubChem 2025 release); comparator values estimated from structural analogs using same computational method |
Why This Matters
A ΔXLogP3-AA of 0.4–0.7 units translates to a ~2.5–5-fold difference in predicted octanol-water partition coefficient, which materially impacts compound handling in biological assays,色谱 retention times, and formulation compatibility.
- [1] PubChem Compound Summary for CID 4465295, 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 101301472, 3-(4-Bromophenyl)-7-methyl-6,7,8-trihydrocinnolin-5-one. National Center for Biotechnology Information (2025). View Source
